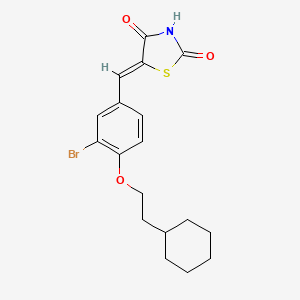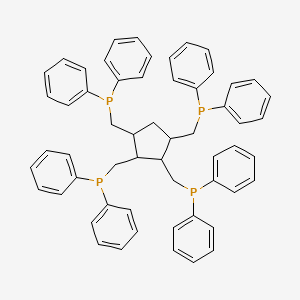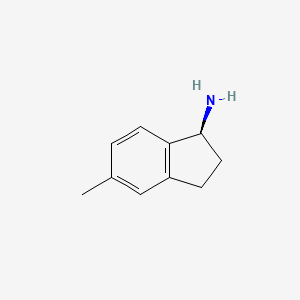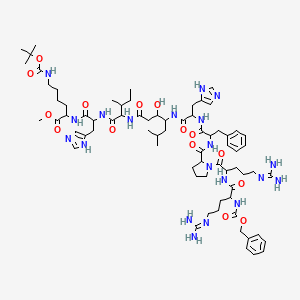
N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER is a complex peptide compound with a molecular weight of 1,495.77 . This compound is often used in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and esterification. The process typically starts with the protection of the amino groups using CBZ (carbobenzyloxy) and BOC (tert-butyloxycarbonyl) groups. The protected amino acids are then coupled sequentially using reagents like DCC (dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). Finally, the esterification of the lysine residue is achieved using methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base
Scientific Research Applications
N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate protein-protein interactions and enzyme-substrate specificity. In medicine, this compound is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides .
Mechanism of Action
The mechanism of action of N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .
Comparison with Similar Compounds
N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER can be compared with other peptide compounds, such as N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS ETHYL ESTER and N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS ISOPROPYL ESTER. These compounds share similar structures but differ in their ester groups, which can influence their reactivity and biological activity. The unique combination of amino acids and protective groups in this compound makes it particularly valuable for specific research applications .
Properties
IUPAC Name |
methyl 2-[[2-[[2-[[4-[[2-[[2-[[1-[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHCJHYEAZDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H110N20O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
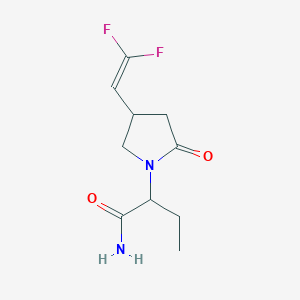

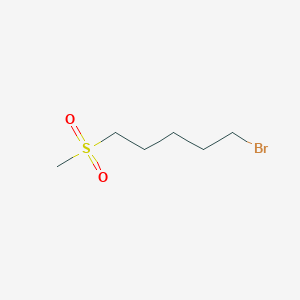
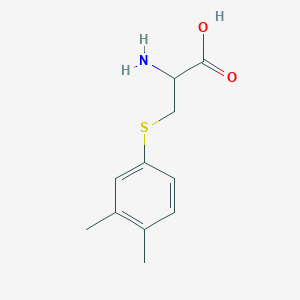
![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
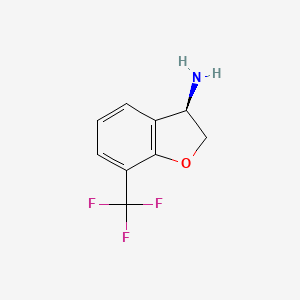
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
